Tetrasilane, 1,4-dichloro-1,1,2,2,3,3,4,4-octamethyl-

Description

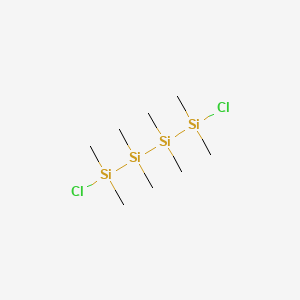

The compound "Tetrasilane, 1,4-dichloro-1,1,2,2,3,3,4,4-octamethyl-" is a linear tetrasilane (four silicon atoms bonded sequentially) with chlorine atoms at terminal positions (1 and 4) and methyl groups distributed across all silicon atoms. Based on its nomenclature, the molecular formula is inferred to be C₈H₂₄Cl₂Si₄, where each silicon atom bears two methyl groups, except the terminal Si atoms, which also carry chlorine substituents.

Properties

IUPAC Name |

chloro-[[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24Cl2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPYJRBVFDQINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl2Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449380 | |

| Record name | Tetrasilane, 1,4-dichloro-1,1,2,2,3,3,4,4-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-75-6 | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octamethyltetrasilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrasilane, 1,4-dichloro-1,1,2,2,3,3,4,4-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tetrasilane, 1,4-dichloro-1,1,2,2,3,3,4,4-octamethyl- (CAS Number: 754-75-6) is a silane compound that has garnered attention for its potential biological activities. The compound's unique molecular structure (C8H24Cl2Si4) suggests various applications in materials science and biochemistry. This article aims to explore the biological activity of this compound through an examination of existing literature and research findings.

- Molecular Formula : C8H24Cl2Si4

- Molecular Weight : 303.52 g/mol

- IUPAC Name : chloro-[[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

- InChI Key : WYPYJRBVFDQINZ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that silanes can exhibit antimicrobial properties. For instance:

- A study on tetracationic compounds demonstrated significant antibacterial activity against various strains of bacteria including drug-resistant strains. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics like ciprofloxacin .

This suggests that similar silane compounds might possess antimicrobial properties that warrant further investigation.

Cytotoxicity and Cell Viability

The cytotoxic effects of silanes have been documented in various studies:

- Silane compounds have shown varying degrees of cytotoxicity against different cell lines. For example, modifications in the silane structure can lead to changes in toxicity profiles .

Understanding the cytotoxicity of tetrasilane is crucial for its potential application in biomedical fields.

Case Study 1: Antiviral Activity

A notable study investigated the antiviral effects of related silane compounds against influenza virus strains. While specific data on tetrasilane is not available, the results indicated that certain silanes could inhibit viral replication effectively . This opens avenues for exploring tetrasilane's potential as an antiviral agent.

Case Study 2: Enzymatic Activity

Research into enzymatic interactions involving silanes has revealed that some derivatives can act as substrates for key enzymes involved in metabolic processes. For instance:

- Compounds similar to tetrasilane were tested for their ability to serve as substrates for NQO1 (NADPH:quinone oxidoreductase), an important enzyme in detoxification pathways. The binding affinity and conversion rates were measured to assess their potential therapeutic roles .

Data Table: Summary of Biological Activities

Scientific Research Applications

Properties

Tetrasilane is characterized by the following properties:

- Chemical Structure : It has a complex structure with multiple silicon atoms connected by hydrogens and chlorines.

- Physical State : It is a colorless and pyrophoric liquid with a pungent odor.

- Stability : Tetrasilane is unstable at room temperature and can decompose slowly while releasing hydrogen gas .

Scientific Research Applications

The applications of tetrasilane are diverse and span several fields including materials science, organic chemistry, and nanotechnology.

Material Science

Tetrasilane and its derivatives are used in the development of advanced materials. They serve as precursors for silicon-based materials that exhibit unique properties such as high thermal stability and low dielectric constants. These materials are particularly useful in the fabrication of microelectronics and optoelectronic devices.

Organic Synthesis

In organic chemistry, tetrasilane is utilized as a reagent in various synthetic pathways:

- Alkylation Reactions : Tetrasilane can participate in alkylation reactions to form more complex organic molecules. For instance, it can be used to synthesize 9-alkylpurines from adenine .

- Catalysis : It acts as a catalyst in reactions involving Grignard reagents for asymmetric allylic alkylation .

Nanotechnology

Tetrasilane is also explored for its potential applications in nanotechnology:

- Nanostructured Materials : Its unique chemical properties allow for the creation of nanostructured silicon materials that can be used in various applications including sensors and photovoltaic cells.

Case Studies

Several studies highlight the practical applications of tetrasilane:

- Synthesis of Functionalized Silanes : Research has demonstrated that tetrasilane can be effectively used to synthesize functionalized silanes which have applications in coatings and adhesives due to their enhanced bonding characteristics.

- Photocatalytic Reactions : Investigations into the photocatalytic activity of tetrasilane derivatives have shown promising results for environmental applications such as pollutant degradation under UV light .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,7-Dichlorooctamethyltetrasiloxane (CAS 2474-02-4)

- Molecular Formula : C₈H₂₄Cl₂O₃Si₄ .

- Structure : A tetrasiloxane (Si–O–Si backbone) with chlorine at positions 1 and 7, and methyl groups on all silicon atoms.

- Key Properties :

- Applications: Used in silicone polymer synthesis and as a precursor in organic-inorganic hybrid materials .

Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- (CAS 4342-61-4)

- Molecular Formula : C₄H₁₂Cl₂Si₂ .

- Structure : A disilane (two silicon atoms) with adjacent chlorine atoms and methyl groups.

- Key Properties: logP (octanol-water): 2.953, indicating moderate hydrophobicity . Reactivity: Adjacent Cl atoms may facilitate intramolecular reactions or disproportionation. Shorter Si–Si chain increases volatility compared to tetrasilanes.

- Applications: Intermediate in organosilicon chemistry for cross-coupling reactions .

Tetrasilane, 1,4-dimethyl-1,1,2,2,3,3,4,4-octaphenyl (C₅₀H₄₆Si₄)

- Molecular Formula : C₅₀H₄₆Si₄ .

- Structure : A tetrasilane with phenyl groups replacing methyl and chlorine substituents.

- Key Properties :

- Applications: Potential use in optoelectronic materials due to extended conjugation from phenyl substituents.

Comparative Data Table

Research Findings and Discussion

- Reactivity : The target tetrasilane’s Si–Cl bonds likely render it highly reactive toward nucleophiles (e.g., water, alcohols), releasing HCl upon hydrolysis. In contrast, siloxanes like 1,7-dichlorooctamethyltetrasiloxane exhibit slower hydrolysis due to Si–O bond stability .

- Applications: Chlorinated silanes are pivotal in synthesizing silicone polymers, whereas phenyl-substituted silanes may find niche roles in materials science. The target compound’s applications could include precursors for functionalized silicon nanomaterials or cross-linking agents.

Notes on Data Limitations

- Direct experimental data (e.g., boiling point, density) for the target compound is absent in the provided evidence, necessitating extrapolation from analogs.

- Safety profiles for chlorinated silanes emphasize handling under inert conditions to prevent hydrolysis and HCl release .

Q & A

Q. What electronic properties of 1,4-dichloro-octamethyl-tetrasilane influence its polymerization behavior?

- Methodology : Resonance integral analysis of linear tetrasilane chains reveals delocalized σ-electronic interactions along the Si–Si backbone, which stabilize transition states during polymerization. Computational modeling (DFT) predicts steric effects from methyl and chloro substituents, which hinder chain propagation beyond Mw ~2000 .

Q. How can researchers address inconsistencies in reported molecular weight distributions for polytetrasilanes?

- Methodology : Variability in Mw and PDI often stems from incomplete monomer removal or side reactions. Optimize vacuum drying duration (<2 hours at <300 mTorr) and validate monomer content via GPC. Pre-treating monomers with molecular sieves reduces moisture-induced side reactions .

Experimental Design Considerations

Q. What steps ensure reproducibility in catalyst preparation for tetrasilane polymerization?

- Protocol :

Synthesize NHC ligands under strict anhydrous conditions (Schlenk line/glovebox).

Characterize catalyst purity via elemental analysis and X-ray crystallography.

Pre-activate silica supports by calcination (500°C, 4 hours) to enhance surface area for NHC-Pd immobilization .

Q. How do reaction solvents impact the stability of 1,4-dichloro-octamethyl-tetrasilane during polymerization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.